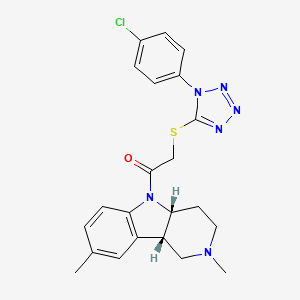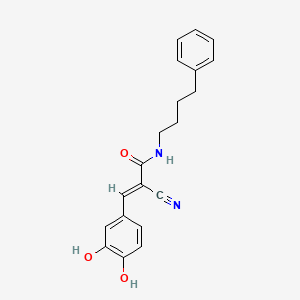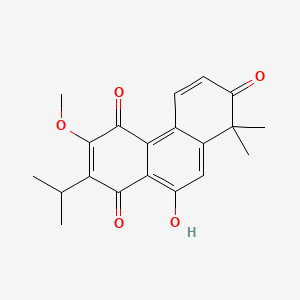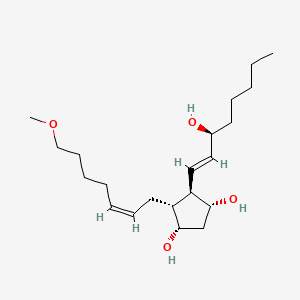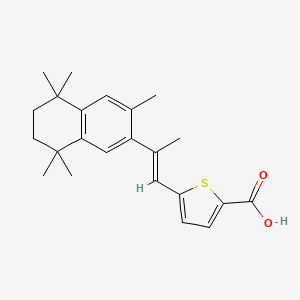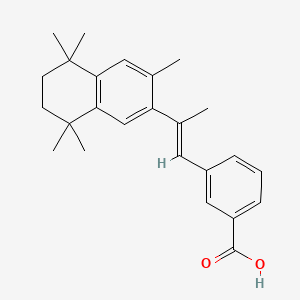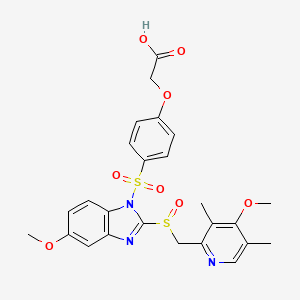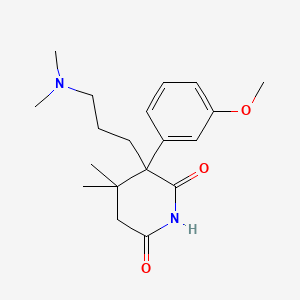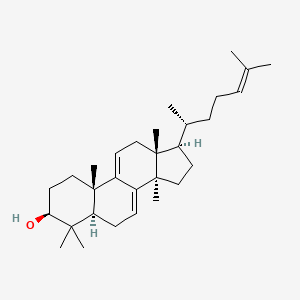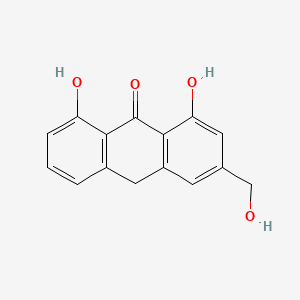
Aloe emodin anthrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloe emodin anthrone is a stimulant-laxative which has been shown to enhance colonic membrane permeability of water-soluble and poorly permeable compounds.
Scientific Research Applications
Pharmacological Effects and Mechanisms
Aloe-emodin, a naturally occurring anthraquinone derivative, has demonstrated a range of pharmacological effects. These include anticancer, antivirus, anti-inflammatory, antibacterial, antiparasitic, neuroprotective, and hepatoprotective activities. Such properties are foundational in treating various diseases like influenza, Alzheimer's, malaria, and several types of cancers (Dong et al., 2020).
Anticancer Properties
Aloe-emodin has shown promise as an anticancer agent. Studies reveal its ability to induce cell cycle arrest and apoptosis in cancer cells, including human oral cancer KB cells and human gastric carcinoma cells (Xiao et al., 2007), (Chen et al., 2007). Additionally, its role in pyroptosis and modulation of cellular pathways in cancer cells has been studied (Li et al., 2022).
Effects on Specific Cancer Types
The specificity of aloe-emodin's anticancer effects varies with different cancer types. It has demonstrated activity against glioma cells, influencing cell cycle and apoptosis through protein kinase C modulation (Acevedo-Duncan et al., 2004). In breast cancer, it inhibits cell proliferation by affecting estrogen receptor α (ERα) (Huang et al., 2013).
Apoptotic Mechanisms
The apoptotic mechanisms of aloe-emodin involve mitochondrial dysfunction and activation of various caspases, as observed in HepaRG cell lines and human liver HL‐7702 cells (Dong et al., 2017), (Dong et al., 2017).
Impact on Glucose Metabolism
Aloe-emodin also impacts glucose transport and glycogen storage, as demonstrated in L6 myotubes and 3T3L1 adipocytes. It stimulates glucose transport and enhances glycogen synthesis through a PI3K-dependent mechanism (Anand et al., 2010).
Other Applications
Further, its role in mitotic catastrophe in cervical cancer cells (Trybus et al., 2018), and its potential as an antiproliferative and differentiating agent in leukemia cells (Tabolacci et al., 2011) have been explored.
properties
CAS RN |
6247-99-0 |
|---|---|
Product Name |
Aloe emodin anthrone |
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O4/c16-7-8-4-10-6-9-2-1-3-11(17)13(9)15(19)14(10)12(18)5-8/h1-5,16-18H,6-7H2 |
InChI Key |
AVZIASIVCYCZND-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)CO |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)CO |
Appearance |
Solid powder |
Other CAS RN |
6247-99-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AE-anthrone aloe emodin anthrone aloe-emodin-9-anthrone aloeemodinanthron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



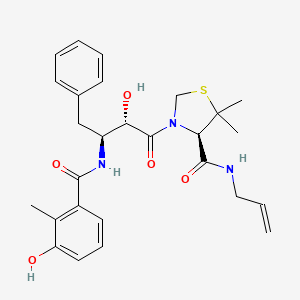
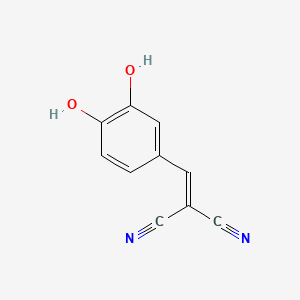
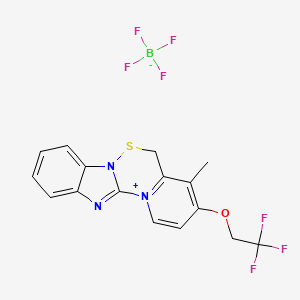
![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)

